molecular formula C9H9BrO3 B1268469 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 3111-37-3

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B1268469
CAS No.: 3111-37-3
M. Wt: 245.07 g/mol
InChI Key: GWEFTCNMUHHQLP-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of benzaldehyde, characterized by the presence of a bromine atom at the third position, an ethoxy group at the fifth position, and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 3-Bromo-5-ethoxy-4-hydroxybenzoic acid.

    Reduction: 3-Bromo-5-ethoxy-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving brominated aromatic compounds.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The presence of the bromine atom and hydroxyl group can enhance its binding affinity and specificity for certain molecular targets. The ethoxy group may also influence its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Lacks the ethoxy group, which may affect its reactivity and solubility.

    5-Bromo-3-ethoxy-4-hydroxybenzaldehyde: Similar structure but with different positioning of the bromine atom, which can influence its chemical properties.

    3-Hydroxy-4-methoxybenzaldehyde:

Uniqueness

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and interactions with other molecules. The combination of the bromine atom, ethoxy group, and hydroxyl group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFTCNMUHHQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346475
Record name 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3111-37-3
Record name 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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